molecular formula C13H15FO4 B7994849 Ethyl 4-fluoro-2-n-propoxybenzoylformate

Ethyl 4-fluoro-2-n-propoxybenzoylformate

Cat. No.: B7994849
M. Wt: 254.25 g/mol
InChI Key: MJJURQMMECEJHL-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-n-propoxybenzoylformate is a synthetic ester derivative characterized by a benzoylformate backbone substituted with a fluorine atom at the 4-position and an n-propoxy group at the 2-position of the aromatic ring. Its structural features, including the electron-withdrawing fluorine and the alkoxy side chain, may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

ethyl 2-(4-fluoro-2-propoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-3-7-18-11-8-9(14)5-6-10(11)12(15)13(16)17-4-2/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJURQMMECEJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)F)C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-2-n-propoxybenzoylformate typically involves the esterification of 4-fluoro-2-n-propoxybenzoic acid with ethyl formate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-n-propoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-fluoro-2-n-propoxybenzoylformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-2-n-propoxybenzoylformate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to target molecules. The propoxy group influences the compound’s solubility and bioavailability. These structural features contribute to the compound’s overall biological activity and effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on bioactive compounds extracted from spices (e.g., clove, ginger, turmeric) and plants using ethyl acetate as a solvent.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Bioactivity/Application Source of Evidence
Ethyl palmitate Fatty acid ester Ethyl ester of palmitic acid Insect pheromone/attractant Table 3 (Clothianidin study)
Ethyl acetate extracts (clove) Phenolic derivatives Eugenol, acetyl eugenol Antifungal, antimicrobial Table 20 (Clove study)
Ethyl acetate extracts (ginger) Gingerols, shogaols Hydroxyarylalkanes Antifungal, anti-blight Table 23 (Ginger study)
Ethyl 4-fluoro-2-n-propoxybenzoylformate Benzoylformate ester 4-fluoro, 2-n-propoxy Hypothesized: Agrochemical/pharma N/A (Not in evidence)

Key Observations :

Functional Group Influence: The fluorine atom in this compound likely enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs like ethyl palmitate . This is consistent with fluorine’s role in improving drug-like properties. The n-propoxy group may confer steric and electronic effects distinct from shorter alkoxy chains (e.g., methoxy or ethoxy groups) observed in clove-derived eugenol derivatives .

Bioactivity: Ethyl acetate extracts from spices (Tables 20, 23, 26) exhibit antifungal properties linked to phenolic and terpenoid constituents . In contrast, this compound’s bioactivity remains speculative but could involve enzyme inhibition or receptor modulation due to its ester and aromatic fluorination.

Synthetic vs. Natural Origin :

  • Unlike naturally occurring ethyl acetate-extracted compounds (e.g., gingerols in ginger ), this compound is synthetically tailored, allowing precise control over substituent placement for targeted applications.

Biological Activity

Ethyl 4-fluoro-2-n-propoxybenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

This compound has a unique chemical structure that contributes to its biological properties. The presence of the fluorine atom and the propoxy group are critical in enhancing its lipophilicity and modulating its interaction with biological targets.

Pharmacological Effects

  • Antimicrobial Activity : Research indicates that derivatives of benzoylformate compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against gram-positive bacteria.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which is essential in preventing oxidative stress-related damage in cells. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
  • Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Modulation of Signaling Pathways : this compound appears to influence signaling pathways related to inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects.

Case Studies

  • In Vitro Studies : In a series of laboratory tests, this compound was evaluated for its cytotoxicity against various cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
  • Animal Models : In vivo studies using murine models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. This suggests a promising avenue for further development in cancer therapeutics.

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of gram-positive bacteria
AntioxidantScavenging of free radicals
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityInduction of apoptosis in cancer cells

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